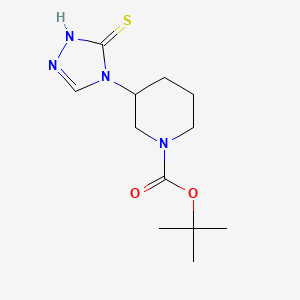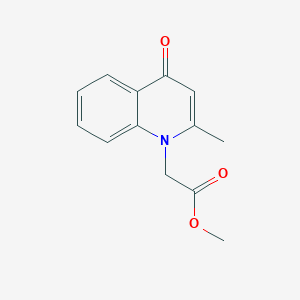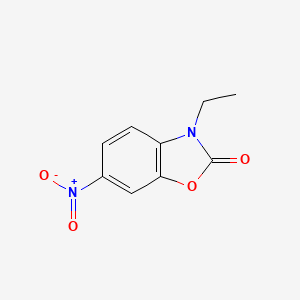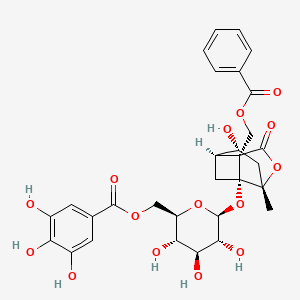
N1-(isoxazol-3-yl)-N2-(2-morpholino-2-(thiophen-2-yl)ethyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of novel scaffolds for medicinal chemistry often involves the creation of unique molecular structures that can serve as the basis for drug discovery. In the case of N1-(isoxazol-3-yl)-N2-(2-morpholino-2-(thiophen-2-yl)ethyl)oxalamide, the synthesis process is not directly detailed in the provided papers. However, the first paper discusses the synthesis of 3-oxadiazolyl/triazolyl morpholines, which are structurally related to the compound . The synthesis was performed on a gram scale and involved an electrochemical CH-oxidation of N-Boc morpholine . This suggests that similar methods could potentially be applied to the synthesis of this compound, with the appropriate precursors and reaction conditions.
Molecular Structure Analysis
The molecular structure of this compound is not explicitly analyzed in the provided papers. However, the structure likely contains an isoxazole ring, a morpholine moiety, and a thiophene unit, all of which are common in medicinal chemistry due to their interesting electronic properties and potential for biological activity. The electrochemical CH-oxidation mentioned in the first paper could be a key step in the formation of the oxalamide linkage in the target molecule.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of related compounds, such as the 3-oxadiazolyl/triazolyl morpholines, include electrochemical CH-oxidation . For the synthesis of oxalamides, the second paper describes a novel one-pot synthetic approach that involves a Meinwald rearrangement and a new rearrangement sequence . These reactions could be relevant to the synthesis of this compound, as they provide a method for creating the oxalamide linkage, which is a key feature of the compound.
Physical and Chemical Properties Analysis
Applications De Recherche Scientifique
Pharmacological Potential
The chemical structure of N1-(isoxazol-3-yl)-N2-(2-morpholino-2-(thiophen-2-yl)ethyl)oxalamide, though not directly mentioned, resembles that of various compounds explored for pharmacological applications. For instance, compounds with morpholine and isoxazole moieties have been studied for their potential in treating various conditions. A notable example includes the research on σ1 receptor antagonists, such as E‐52862 (S1RA), demonstrating efficacy in alleviating sensory signs of diabetic neuropathy in rats (Paniagua et al., 2016). This indicates the broader interest in morpholine and isoxazole derivatives for neuropathic pain management.
Antimicrobial and Antitubercular Activities
Research has also been conducted on derivatives of isoxazoles for their antimicrobial properties. For example, the synthesis and evaluation of linezolid-like molecules, including morpholine derivatives, have shown significant antitubercular activities (Başoğlu et al., 2012). This suggests that compounds structurally related to this compound could have promising applications in combating tuberculosis and other bacterial infections.
Neurokinin-1 Receptor Antagonism
Another area of interest is the development of neurokinin-1 (NK1) receptor antagonists, with morpholine derivatives showing potential for clinical use in treating emesis and depression (Harrison et al., 2001). The structural flexibility of morpholine allows for the creation of compounds with significant bioavailability and therapeutic potential.
Propriétés
IUPAC Name |
N-(2-morpholin-4-yl-2-thiophen-2-ylethyl)-N'-(1,2-oxazol-3-yl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O4S/c20-14(15(21)17-13-3-6-23-18-13)16-10-11(12-2-1-9-24-12)19-4-7-22-8-5-19/h1-3,6,9,11H,4-5,7-8,10H2,(H,16,20)(H,17,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUFJCAJNUNOPMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(CNC(=O)C(=O)NC2=NOC=C2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-benzyl-2-[5-[2-(4-ethylanilino)-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide](/img/structure/B2506863.png)
![N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide](/img/structure/B2506865.png)



![Methyl 6-ethyl-2-(4-((3-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2506871.png)

![N-(benzo[d]thiazol-2-yl)-2-((5-((2-(4-chlorophenoxy)acetamido)methyl)-1,3,4-oxadiazol-2-yl)thio)acetamide](/img/structure/B2506873.png)

![ethyl 2-[[(Z)-2-cyano-3-[4-(diethylamino)phenyl]prop-2-enoyl]amino]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B2506877.png)


![3-(2-ethoxyethyl)-5,6-dimethoxybenzo[d]thiazol-2(3H)-imine](/img/structure/B2506882.png)